2,5-Dichloro-4-methoxypyrimidine

Description

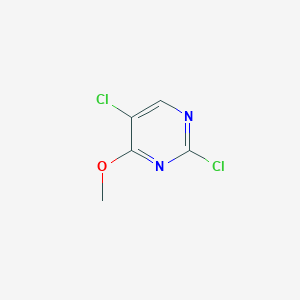

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXVYHFDDCNERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678474 | |

| Record name | 2,5-Dichloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5750-74-3 | |

| Record name | 2,5-Dichloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dichloromethoxypyrimidines: Focus on 2,5-Dichloro-4-methoxypyrimidine and its Isomer 2,4-Dichloro-5-methoxypyrimidine

Abstract: Dichloromethoxypyrimidine scaffolds are pivotal intermediates in the fields of medicinal chemistry and agrochemical research. Their unique structure, featuring reactive chlorine atoms on a pyrimidine core, renders them versatile building blocks for synthesizing a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2,5-Dichloro-4-methoxypyrimidine. Recognizing the limited public data on this specific isomer, this guide also presents a detailed, comparative analysis of the more extensively studied and commercially significant isomer, 2,4-Dichloro-5-methoxypyrimidine, to provide researchers and drug development professionals with a thorough and practical resource for its effective utilization.

Introduction to Dichloromethoxypyrimidine Scaffolds

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the pyrimidine ring system being a particularly prominent motif found in countless biologically active molecules.[1] The introduction of chloro- and methoxy-substituents creates a "privileged scaffold," a molecular framework that can serve as a core structure for developing ligands for multiple biological targets.[2] This guide focuses on two such isomers, this compound and 2,4-Dichloro-5-methoxypyrimidine, highlighting their properties and synthetic utility. While structurally similar, the positioning of their substituents leads to different chemical reactivities and dictates their specific applications in complex molecule synthesis.

Physicochemical Properties of this compound

This compound (CAS No. 5750-74-3) is a valuable chemical intermediate, particularly in the synthesis of novel pesticides and pharmaceutical compounds.[3] Its utility stems from the reactive sites on the pyrimidine ring. However, detailed experimental data for this specific isomer is less prevalent in public literature compared to its 2,4-dichloro counterpart.

Core Properties

The known physicochemical data for this compound are summarized below. This data provides a foundational understanding for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 5750-74-3 | [4] |

| Molecular Formula | C₅H₄Cl₂N₂O | [3][4] |

| Molecular Weight | 179.00 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Boiling Point | 429.5°C at 760 mmHg | [3] |

| Purity (Typical) | ≥95.0% | [4] |

| Recommended Storage | 2-8°C | [3][4] |

The Well-Characterized Isomer: 2,4-Dichloro-5-methoxypyrimidine

To provide a more complete technical picture for researchers, it is instructive to examine the extensive data available for the closely related isomer, 2,4-Dichloro-5-methoxypyrimidine (CAS No. 19646-07-2). This compound is a cornerstone intermediate in the development of numerous therapeutic agents.[2]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 19646-07-2 | [2][5][6] |

| Molecular Formula | C₅H₄Cl₂N₂O | [2][5][6] |

| Molecular Weight | 179.00 g/mol | [2] |

| Exact Mass | 177.970068 g/mol | [2][5] |

| IUPAC Name | 2,4-dichloro-5-methoxypyrimidine | [5] |

| ¹³C NMR (Predicted) | -OCH₃: ~57 ppm; C5: ~140 ppm; C6: ~150 ppm; C2/C4: ~155-165 ppm | [2] |

Synthesis and Reactivity

The primary industrial and laboratory synthesis of 2,4-Dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, commonly known as 5-methoxyuracil.[2] This reaction is typically performed using phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a tertiary amine like N,N-dimethylaniline or pyridine, which acts as an acid scavenger.[2][6][7]

A key feature for synthetic chemists is the differential reactivity of the two chlorine atoms. Research indicates that the C4-chloro group is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group.[2] This allows for selective, stepwise functionalization of the pyrimidine ring, enabling the controlled construction of complex molecular architectures.

Caption: General synthesis workflow for 2,4-Dichloro-5-methoxypyrimidine.

Experimental Protocols for Characterization

Detailed Synthesis Protocol: Chlorination of 5-Methoxyuracil

This protocol is a representative method for synthesizing 2,4-Dichloro-5-methoxypyrimidine, adapted from established procedures.[2][6] The causality behind this choice is its high yield and scalability. POCl₃ is an effective and economical chlorinating agent for hydroxylated pyrimidines.

Materials:

-

5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil) (0.316 mol)

-

Phosphorus oxychloride (POCl₃) (0.88 mol)

-

N,N-dimethylaniline (0.391 mol)

-

Crushed Ice

-

Ether or other suitable organic solvent

-

Light petroleum ether (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable reaction flask equipped with a reflux condenser and stirrer, carefully mix 5-methoxy-2,4-dihydroxypyrimidine, phosphorus oxychloride, and N,N-dimethylaniline.[2][6] The reaction should be conducted in a well-ventilated fume hood.

-

Heating: Heat the mixture to reflux and maintain this temperature for approximately 2 hours.[2][6] Reaction progress can be monitored using an appropriate chromatographic technique (e.g., TLC or HPLC).[2]

-

Quenching: After the reaction is complete, cool the mixture. In a separate, larger vessel, prepare a slurry of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess POCl₃.[2][6] This is a highly exothermic step and requires extreme caution.

-

Extraction: Extract the aqueous mixture with ether (or another suitable organic solvent).[2][6]

-

Purification: Combine the organic extracts. The solvent can be removed under reduced pressure to yield the crude product. Further purification by recrystallization from light petroleum ether yields the final product.[2][6] A yield of approximately 75% is reported for this method.[2][6]

Analytical Workflow for Identity and Purity Confirmation

A self-validating protocol for confirming the identity and purity of the synthesized product is essential. This involves a multi-technique approach where each method provides orthogonal information.

Caption: A logical workflow for the analytical characterization of dichloromethoxypyrimidine.

Applications in Research and Development

The dichloromethoxypyrimidine scaffold is a versatile starting material for a range of bioactive compounds. The applications are primarily documented for the 2,4-dichloro isomer, which serves as a proxy for the potential of this chemical class.

-

Pharmaceuticals: It is a key intermediate in synthesizing compounds for various therapeutic areas.

-

Kinase Inhibitors: The scaffold is a major component in the development of protein kinase inhibitors, which are crucial in modern cancer therapy.[2]

-

Alzheimer's Disease Research: The compound is used in the preparation of heteroarylpiperazine derivatives being investigated for the treatment of Alzheimer's disease.[2]

-

Antimalarial Agents: It has served as a starting material for potent dual inhibitors of plasmodial kinases, offering a potential pathway for new antimalarial drugs.[2]

-

-

Agrochemicals: It is an important intermediate for synthesizing new, ultra-high-efficiency, and low-toxicity herbicides.[2][8]

Caption: Key application areas derived from the dichloromethoxypyrimidine scaffold.

Safety and Handling

Both this compound and its 2,4-dichloro isomer are hazardous chemicals that require careful handling in a controlled laboratory environment. The following GHS hazard information is aggregated from multiple sources.

| Category | Code | Description | Source(s) |

| Signal Word | - | Danger | [2][5] |

| Hazard Statements | H302 | Harmful if swallowed | [5] |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [5][9] | |

| H318 | Causes serious eye damage | [5] | |

| H335 | May cause respiratory irritation | [9] | |

| H400 | Very toxic to aquatic life | [10] |

Handling and Storage:

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[9]

-

Handling: Avoid all personal contact, including inhalation.[11] Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12] The material is moisture-sensitive; storage under an inert atmosphere is recommended to maintain product quality.[9]

Conclusion

This compound is a synthetically useful, yet less-documented, member of the dichloromethoxypyrimidine family. While its core physicochemical properties are established, a significant opportunity exists for further research into its specific reactivity, solubility, and spectral characteristics. In contrast, its isomer, 2,4-Dichloro-5-methoxypyrimidine, is a well-characterized and powerful intermediate whose differential reactivity has been expertly leveraged in drug discovery and agrochemical development. For researchers working with this class of compounds, understanding the properties and synthesis of the 2,4-isomer provides a robust and invaluable framework for exploring the potential of related scaffolds like this compound.

References

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P

-

2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem. [Link]

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P

-

2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621 - PubChem. [Link]

-

Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

-

2-Chloro-4-methoxypyrimidine, CAS No. 22536-63-6 - iChemical. [Link]

-

This compound - MySkinRecipes. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound 95.00% | CAS: 5750-74-3 | AChemBlock [achemblock.com]

- 5. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 8. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dichloro-4-methoxypyrimidine: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-methoxypyrimidine (CAS Number: 5750-74-3), a halogenated heterocyclic compound. While specific detailed synthetic and reactivity data for this particular isomer is limited in publicly accessible literature, this document consolidates available information on its core properties. To provide a broader context for researchers, this guide also draws upon the more extensively documented chemistry of related dichlorinated methoxypyrimidine isomers, offering insights into potential synthetic strategies and applications in medicinal chemistry and agrochemical research. The unique arrangement of substituents on the pyrimidine ring suggests its potential as a versatile building block for the synthesis of novel bioactive molecules.

Introduction: The Pyrimidine Core in Chemical Synthesis

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry and materials science. As a fundamental component of nucleobases, its derivatives are integral to a vast array of biological processes. This inherent bio-relevance has made substituted pyrimidines a privileged structure in drug discovery, with applications ranging from antiviral and anticancer agents to central nervous system modulators. The introduction of halogen and methoxy substituents onto the pyrimidine ring, as seen in this compound, creates a versatile chemical intermediate with multiple reactive sites, enabling the strategic construction of complex molecular architectures.

Core Properties of this compound

Precise and verified physicochemical data for this compound is primarily available from commercial suppliers. The following table summarizes the key identification and molecular properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 5750-74-3 | ,[1],[2] |

| Molecular Formula | C₅H₄Cl₂N₂O | |

| Molecular Weight | 179.00 g/mol | ,[2] |

| IUPAC Name | This compound | |

| Purity (Typical) | ≥97% | [2] |

Synthesis Strategies for Dichlorinated Pyrimidines: A General Overview

One common and industrially relevant method for the synthesis of dichlorinated pyrimidines is the treatment of a uracil or dihydroxypyrimidine derivative with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[3] The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline or triethylamine, to neutralize the HCl generated during the reaction.[3]

The following diagram illustrates a generalized synthetic pathway for the production of a dichlorinated methoxypyrimidine from a dihydroxymethoxypyrimidine precursor.

Caption: Generalized reaction scheme for the chlorination of a dihydroxymethoxypyrimidine.

It is crucial to note that the starting material for the synthesis of this compound would need to be 5-chloro-2,4-dihydroxypyrimidine, followed by methylation, or a related precursor that would yield the desired substitution pattern. The specific reaction conditions, such as temperature, reaction time, and purification methods, would require empirical optimization.

Potential Applications in Drug Discovery and Agrochemicals

The utility of dichlorinated pyrimidines as intermediates in the synthesis of bioactive compounds is well-established. The two chlorine atoms offer differential reactivity, allowing for selective nucleophilic substitution to introduce a variety of functional groups. This makes them valuable building blocks in the construction of complex molecules for drug discovery and agrochemical development.[4]

While specific applications for this compound are not extensively documented, its isomeric counterpart, 2,4-Dichloro-5-methoxypyrimidine, is a known intermediate in the synthesis of antifungal agents, herbicides, and other pharmaceuticals.[5] It is plausible that this compound could serve a similar role in accessing novel chemical space for the development of new therapeutic agents and crop protection chemicals. The distinct electronic and steric environment of the substituents in the 2,5-dichloro isomer compared to the 2,4-dichloro isomer could lead to derivatives with unique biological activity profiles.

Safety and Handling

Detailed safety and handling information specific to this compound is not available. However, based on the safety data for the closely related isomer, 2,4-Dichloro-5-methylpyrimidine, it is prudent to handle this compound with care in a well-ventilated area or a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1]

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored building block in the vast landscape of heterocyclic chemistry. While its fundamental properties are cataloged by chemical suppliers, a significant opportunity exists for the scientific community to investigate and document its synthesis, reactivity, and potential applications. The development of a robust and scalable synthetic route to this compound would unlock its potential for use in medicinal chemistry and agrochemical research, potentially leading to the discovery of novel compounds with valuable biological activities. Further research into the selective functionalization of its two chloro-substituents would be a particularly valuable contribution to the field.

References

-

Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica, 8(19), 10-21.

- Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (2011). Letters in Organic Chemistry, 8(8), 545-548.

- Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (2025). Journal of Umm Al-Qura University for Applied Sciences.

- Process for the preparation of pyrimidine derivatives. (1998). EP0841326B1.

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015). CN104326988A.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665.

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2009). CN101486684B.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101479.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). Molecules, 24(18), 3328.

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2,4,5-Trichloropyrimidine. Retrieved from [Link]

- Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. (2025, August 10).

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc, 2020(7), 1-10.

- 4,6-Dichloro-5-methoxypyrimidine. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(1), o408.

-

Pharmaffiliates. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

Sources

- 1. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of 2,5-Dichloro-4-methoxypyrimidine in Common Organic Solvents

Abstract

2,5-Dichloro-4-methoxypyrimidine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and agrochemical research. The successful execution of synthetic transformations, purifications, and formulations involving this compound is critically dependent on a thorough understanding of its solubility profile. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. Rather than presenting established data, this document provides a robust theoretical framework and a detailed, field-proven experimental methodology to enable researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in a range of common organic solvents. We present a step-by-step protocol for both qualitative and quantitative solubility assessment, including analytical quantification via High-Performance Liquid Chromatography (HPLC), ensuring a self-validating and reproducible workflow.

Introduction: The Critical Role of Solubility

In the landscape of chemical synthesis and drug development, solubility is not merely a physical property; it is a cornerstone of process viability. For an intermediate like this compound, its solubility characteristics dictate fundamental process parameters:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are profoundly influenced by the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification and Crystallization: The selection of an appropriate solvent system is paramount for effective purification. Crystallization, a common method for isolating high-purity solids, relies on a precise understanding of how solubility changes with temperature.

-

Formulation Development: In pharmaceutical applications, the ability to formulate a compound into a stable and bioavailable dosage form is directly tied to its solubility.

-

Analytical Method Development: Creating reliable analytical methods, such as those using HPLC, requires that the analyte be fully soluble in the mobile phase.

Given the scarcity of published data for this compound, this guide provides the necessary tools to generate this critical information in-house.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility. This is governed by the intermolecular forces between the solute (this compound) and the solvent. To make an informed prediction, we must first analyze the molecular structure of the solute and the properties of the potential solvents.

Molecular Structure Analysis of this compound

The structure of this compound (CAS: 5750-74-3, Formula: C₅H₄Cl₂N₂O) features several key functional groups that influence its polarity and hydrogen bonding capacity.

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The lone pairs on these nitrogens can act as hydrogen bond acceptors.

-

Chloro Groups: Two electronegative chlorine atoms are attached to the ring. These groups contribute significantly to the molecule's dipole moment, increasing its overall polarity compared to a non-halogenated analogue.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group also possesses lone pairs, allowing it to act as a hydrogen bond acceptor.

Overall, the presence of nitrogen and oxygen atoms, along with the polar C-Cl bonds, renders this compound a moderately polar molecule. It lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical factor in its interactions with protic solvents.

The Role of Solvent Properties

The solubility of this compound will be a balance between its interactions with different types of solvents. Key solvent properties to consider are polarity (often indicated by the dielectric constant), and the ability to participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they can accept hydrogen bonds from the nitrogen and oxygen atoms of the solute, the solute cannot donate a hydrogen bond in return. Solubility is expected to be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They are effective at solvating polar molecules through dipole-dipole interactions. Given the solute's structure, strong solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. A moderately polar solute like this compound is expected to have low solubility in these solvents.

The following diagram illustrates the logical framework for predicting solubility based on these interactions.

Caption: Logical framework for predicting solubility.

The table below summarizes the properties of common organic solvents relevant to this analysis.

| Solvent | Classification | Dielectric Constant (ε) at 20-25°C | Hydrogen Bonding |

| Hexane | Non-Polar | 1.88 | None |

| Toluene | Non-Polar | 2.38 | None |

| Dichloromethane | Polar Aprotic | 8.93 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.02 | Acceptor |

| Acetone | Polar Aprotic | 20.7 | Acceptor |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Acceptor |

| Dimethylformamide (DMF) | Polar Aprotic | 36.71 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | Acceptor |

| Methanol | Polar Protic | 32.70 | Donor & Acceptor |

| Ethanol | Polar Protic | 24.55 | Donor & Acceptor |

| Water | Polar Protic | 80.1 | Donor & Acceptor |

| (Data compiled from various sources) |

Experimental Determination of Solubility

The most trustworthy approach is direct experimental measurement. We present a two-stage process: a rapid qualitative assessment followed by a rigorous quantitative determination using the isothermal shake-flask method.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2,5-Dichloropyrimidine and other dichloropyrimidine derivatives indicate significant hazards.

-

Hazards: Harmful if swallowed, causes serious eye damage, and may cause skin and respiratory irritation.

-

Handling: Always handle this compound inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid generating dust.

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative estimate of solubility ("soluble," "sparingly soluble," or "insoluble") across a range of solvents.

Methodology:

-

Preparation: Label a series of small vials (e.g., 2 mL glass vials) for each solvent to be tested.

-

Solute Addition: Add approximately 10-20 mg of this compound to each vial.

-

Solvent Addition: Add the test solvent to the first vial in 0.5 mL increments.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Iteration: Continue adding solvent in 0.5 mL increments up to a total volume of 2 mL. Record the volume at which the solid completely dissolves.

-

Classification:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Sparingly Soluble: Dissolves between 1 mL and 2 mL of solvent.

-

Insoluble: Solid remains undissolved after adding 2 mL of solvent.

-

-

Repeat: Repeat steps 3-7 for each selected solvent.

Causality: This method quickly establishes an approximate solubility range, allowing for the efficient planning of the more resource-intensive quantitative analysis. It helps identify suitable solvents for creating stock solutions and appropriate concentration ranges for analytical quantification.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The principle is to create a saturated solution at a constant temperature, separate the excess solid, and then accurately measure the concentration of the dissolved solute in the supernatant.

The following workflow diagram outlines the key steps.

Caption: Workflow for quantitative solubility determination.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials (e.g., 20-50 mg in 5 mL of solvent). The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm that the concentration has plateaued, ensuring equilibrium has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could artificially inflate the concentration measurement.

-

-

Analytical Quantification (HPLC):

-

Instrumentation: A standard HPLC system with a UV detector is suitable. Pyrimidine derivatives typically show strong UV absorbance around 254-280 nm.

-

Column: A reverse-phase C18 column is generally effective for separating pyrimidine derivatives.

-

Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water or methanol and water.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (in which it is highly soluble, like acetonitrile). Generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Accurately dilute a known volume or weight of the saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

-

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a structured table for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Classification | Solubility (mg/mL) | Solubility ( g/100 mL) | Observations |

| Hexane | Non-Polar | [Experimental Value] | [Experimental Value] | [e.g., Clear solution, undissolved solid] |

| Toluene | Non-Polar | [Experimental Value] | [Experimental Value] | |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Acetone | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Methanol | Polar Protic | [Experimental Value] | [Experimental Value] | |

| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] | |

| (This table should be populated with data generated from the experimental protocol.) |

Interpretation: The results from this table should be analyzed in the context of the theoretical framework. Does the solubility trend match the predictions based on solvent polarity and hydrogen bonding capabilities? For instance, one would expect the solubility values to be highest in polar aprotic solvents like acetone or acetonitrile and lowest in non-polar solvents like hexane. Deviations from this trend can provide deeper insights into specific solute-solvent interactions.

Conclusion

References

- Burdick & Jackson. "Dielectric Constant." Accessed December 31, 2025.

- uHPLCs. "Comparison of the polarity of organic solvents." October 13, 2022.

- University of California, Davis. "Experiment: Solubility of Organic & Inorganic Compounds." Accessed December 31, 2025.

- uHPLCs. "Comparison of the polarity of organic solvents_." October 13, 2022.

- Chemistry LibreTexts. "Polar Protic and Aprotic Solvents." January 22, 2023.

- Creative Proteomics. "Pyrimidine Biosynthesis Analysis Service." Accessed December 31, 2025.

- PubMed. "Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases." Accessed December 31, 2025.

- Avdeef, A. "Perspectives in solubility measurement and interpretation." National Institutes of Health (NIH), 2017.

- ResearchGate.

- UCLA Chemistry. "Illustrated Glossary of Organic Chemistry - Dielectric constant." Accessed December 31, 2025.

- Various Authors. "Dielectric Constant of Common solvents." Accessed December 31, 2025.

An In-depth Technical Guide to the Fundamental Reactivity of 2,5-Dichloro-4-methoxypyrimidine

Abstract

2,5-Dichloro-4-methoxypyrimidine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of two reactive chlorine atoms and an electron-donating methoxy group on an electron-deficient pyrimidine core imparts a unique and tunable reactivity profile. This guide provides a comprehensive analysis of the fundamental reactivity of this compound. We will delve into the electronic underpinnings that govern its behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as an essential resource for scientists aiming to leverage this compound for the construction of complex, biologically active molecules.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems. This inherent biocompatibility, combined with its capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, makes the pyrimidine ring a frequent feature in approved therapeutics.[1][3] Drugs incorporating this motif span a vast range of applications, including anticancer agents (e.g., Imatinib, Osimertinib), antivirals, and antihypertensives.[4][5][6]

The functionalization of the pyrimidine core is key to modulating its pharmacological properties. Halogenated pyrimidines, such as this compound, are particularly valuable as they serve as versatile intermediates. The chlorine substituents act as reactive handles, enabling the sequential and often regioselective introduction of diverse functionalities through well-established synthetic methodologies.[7][8] Understanding the intrinsic reactivity of these intermediates is paramount for the rational design of efficient and robust synthetic routes in drug discovery programs.

Physicochemical and Spectroscopic Profile

This compound is a halogenated heterocyclic compound that serves as a crucial intermediate in chemical synthesis.[9]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[10] |

| CAS Number | 19646-07-2 | BenchChem[9], PubChem[10] |

| Molecular Formula | C₅H₄Cl₂N₂O | BenchChem[9], PubChem[10] |

| Molecular Weight | 179.00 g/mol | BenchChem[9], PubChem[10] |

| Appearance | Solid | Sigma-Aldrich[11] |

| Melting Point | 26-28 °C (lit.) | Sigma-Aldrich[11] |

| Boiling Point | 108-109 °C/11 mmHg (lit.) | Sigma-Aldrich[11] |

Note: Physical properties can vary slightly between suppliers and based on purity.

Synthesis of the Core Scaffold

The most prevalent and industrially scalable synthesis of this compound involves the direct chlorination of a uracil precursor, 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil).[9][12] This transformation is typically accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][13]

The reaction mechanism involves the conversion of the hydroxyl groups of the tautomeric hydroxypyrimidine form into better leaving groups, followed by nucleophilic displacement by chloride ions. The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, driving it to completion.[13][14]

Detailed Experimental Protocol: Chlorination of 5-Methoxyuracil[14]

-

Materials:

-

5-methoxy-2,4-dihydroxypyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.5 eq)

-

N,N-dimethylaniline (1.1 eq)

-

Toluene (as solvent)

-

Crushed ice and water

-

Ether or Ethyl Acetate (for extraction)

-

Light petroleum ether (for recrystallization)

-

-

Procedure:

-

To a flame-dried reaction vessel equipped with a reflux condenser and magnetic stirrer, add 5-methoxy-2,4-dihydroxypyrimidine (0.316 mol, 1.0 eq) and phosphorus oxychloride (0.88 mol, 2.8 eq).

-

Add N,N-dimethylaniline (0.391 mol, 1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

-

After completion, cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a slurry of crushed ice.

-

Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Once the quench is complete, transfer the mixture to a separatory funnel and extract the aqueous layer three times with ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purify the product by recrystallization from light petroleum ether to afford this compound as a solid (Typical yield: ~75%).[14]

-

Core Reactivity Analysis: An Electron-Deficient System

The reactivity of the pyrimidine ring is fundamentally dictated by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This deficiency is further modulated by the substituents. In this compound, the interplay of these groups creates a distinct reactivity map.

-

Inductive vs. Resonance Effects:

-

Chlorine Atoms (C2, C5): The chlorine atoms are strongly electron-withdrawing via the inductive effect (-I), further depleting the ring of electron density and making it more susceptible to nucleophilic attack. They are weakly electron-donating through resonance (+R) due to their lone pairs, but this effect is generally overshadowed by induction.[15]

-

Methoxy Group (C4): The methoxy group is electron-withdrawing inductively (-I) due to the oxygen's electronegativity but is a powerful electron-donating group through resonance (+R), pushing electron density into the ring.[15]

-

Ring Nitrogens: These are the most powerful electron-withdrawing features of the molecule.

-

This electronic tug-of-war makes the C2 and C6 (unsubstituted) positions the most electron-poor and, therefore, the primary sites for nucleophilic attack in related systems.[16]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing dichloropyrimidines.[16] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The relative stability of this intermediate determines the regioselectivity of the substitution.[17]

For this compound, nucleophilic attack can theoretically occur at C2 or C5.

-

Attack at C2: This position is ortho to one nitrogen and para to the other, allowing for effective delocalization of the negative charge onto both electronegative nitrogen atoms in the Meisenheimer intermediate. This results in significant stabilization.

-

Attack at C5: This position is meta to both nitrogen atoms. While the negative charge can be delocalized around the carbon framework, it cannot be placed directly on a nitrogen atom. This leads to a less stable Meisenheimer intermediate compared to attack at C2.

}

Regioselectivity in the SNAr of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, and halogenated pyrimidines are excellent substrates.[8][18] The reactivity of the two chlorine atoms can often be differentiated, allowing for selective and sequential couplings. In general, for dichloropyrimidines, oxidative addition of palladium is influenced by both electronic and steric factors.

The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a C-C bond.[7] It is widely used to introduce aryl or heteroaryl substituents.

-

Regioselectivity: While SNAr favors the C2 position, the regioselectivity in Suzuki couplings on dichloropyrimidines can be more complex and catalyst/ligand dependent. For many 2,4-dichloropyrimidines, coupling occurs preferentially at the C4 position.[4][7] For the 2,5-dichloro isomer, the relative rates of oxidative addition at C-Cl bonds must be considered. The C2 position is generally more electron-deficient, which can facilitate oxidative addition. However, steric hindrance from the adjacent methoxy group at C4 and the C5-chloro group might influence ligand coordination to the palladium center. Careful screening of catalysts, ligands, and conditions is often necessary to achieve high regioselectivity.

}

Generalized Suzuki-Miyaura catalytic cycle.

This reaction is a powerful method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[19] It is invaluable for installing amine functionalities, which are prevalent in pharmaceuticals.

-

Protocol Considerations: Buchwald-Hartwig aminations typically require a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[19][20] The choice of ligand is critical and can influence the regioselectivity and efficiency of the reaction, especially when dealing with potentially difficult substrates like dichloropyrimidines.[21][22] Similar to the Suzuki coupling, selective amination at one of the chloro positions can be achieved by carefully tuning the reaction conditions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination[17][23]

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.2 eq)

-

Pd(OAc)₂ (0.02 eq)

-

Xantphos (0.04 eq)

-

NaOt-Bu (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 eq) under an inert atmosphere.

-

Add anhydrous toluene, followed by this compound (1.0 eq) and the desired amine (1.1 eq).

-

Seal the flask and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

-

Dilute the reaction with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the aminated pyrimidine product.

-

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating an arylethyne moiety.[23] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[24]

-

Protocol Considerations: The reaction is sensitive to oxygen, which can cause undesirable homocoupling of the alkyne (Glaser coupling).[25] Therefore, it is crucial to perform the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to circumvent the homocoupling issue.[26] The reactivity order is generally I > Br > Cl, making the coupling of chloro-pyrimidines more challenging, often requiring more active catalysts or harsher conditions.[23]

}

Generalized workflow for a cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and synthetically tractable building block. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, which is selectively modulated by its chloro and methoxy substituents. This guide has established that the C2 position is the primary site for nucleophilic aromatic substitution due to enhanced Meisenheimer intermediate stabilization. Furthermore, the two distinct chlorine atoms provide handles for selective functionalization via modern palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. A thorough understanding of these fundamental reactivity patterns, supported by the robust protocols provided herein, empowers researchers to strategically and efficiently incorporate this versatile scaffold into complex molecular architectures for drug discovery and beyond.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

- Li, J. J., & Johnson, D. S. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.

- Chemistry LibreTexts. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- ProQuest. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

- International Journal of Molecular Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)

- BenchChem. (n.d.).

- ResearchGate. (n.d.).

- BenchChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries.

- Wikipedia. (n.d.).

- La Salle University. (n.d.). Substituent Effects.

- Beilstein Journal of Organic Chemistry. (n.d.).

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- ChemicalBook. (n.d.). 2,4-Dichloro-5-methoxypyrimidine synthesis.

- PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 9. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 10. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-ジクロロ-5-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 13. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 14. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. www1.lasalle.edu [www1.lasalle.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. jk-sci.com [jk-sci.com]

- 21. researchgate.net [researchgate.net]

- 22. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. depts.washington.edu [depts.washington.edu]

- 26. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Dichotomy of Electron Density: A Technical Guide to the 2,5-Dichloro-4-methoxypyrimidine Ring

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged core in numerous therapeutic agents.[1] This technical guide provides an in-depth analysis of the electronic landscape of the 2,5-dichloro-4-methoxypyrimidine ring, a versatile intermediate in pharmaceutical and agrochemical synthesis. We will dissect the competing electron-withdrawing effects of the chloro substituents and the electron-donating nature of the methoxy group, a crucial interplay that dictates the molecule's reactivity and synthetic utility. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental insights, and comparative data analysis to facilitate the strategic application of this important building block. While direct experimental data for this compound is limited, this guide leverages extensive data from its close isomers, particularly 2,4-dichloro-5-methoxypyrimidine, alongside computational studies and established principles of heterocyclic chemistry to provide a robust predictive framework.

Introduction: The Pyrimidine Core in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental motif in a vast array of biologically active molecules.[2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its biological significance.[2] In medicinal chemistry, substituted pyrimidines are recognized for their broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[3]

The this compound ring presents a fascinating case study in substituent effects. The two nitrogen atoms inherent to the pyrimidine ring are electron-withdrawing, creating an electron-deficient aromatic system. This is further compounded by the inductive and resonance effects of the two chloro groups. Conversely, the methoxy group at the 4-position acts as an electron-donating group through resonance. This dichotomy of electronic influences creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

Electronic Landscape of the this compound Ring

The reactivity of an aromatic ring is fundamentally governed by the electron density distribution across its atoms. In this compound, this distribution is a result of the interplay between the electron-donating methoxy group and the electron-withdrawing chloro groups and pyrimidine nitrogens.

2.1. Substituent Effects: A Tug-of-War for Electron Density

-

Electron-Donating Group (EDG): The 4-Methoxy Group The methoxy group at the C4 position is a powerful electron-donating group due to the resonance effect of the oxygen lone pairs. This effect increases the electron density on the pyrimidine ring, particularly at the ortho and para positions.

-

Electron-Withdrawing Groups (EWGs): The 2- and 5-Chloro Groups The chlorine atoms at the C2 and C5 positions are strongly electronegative and exert a significant electron-withdrawing inductive effect, decreasing the electron density of the ring. While halogens can also donate electron density through resonance, the inductive effect is generally dominant for chlorine.

The net effect of these opposing electronic influences is a complex and position-dependent electron density map. Computational studies on substituted pyrimidines confirm that the interplay of such groups significantly alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in predicting chemical reactivity.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Opposing electronic effects on the pyrimidine ring."

2.2. Quantifying Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on a reaction center.[4] While most extensively studied for benzene derivatives, the principles can be extended to heterocyclic systems like pyrimidine.[5] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]

| Substituent | Hammett Constant (σp for benzene) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -Cl | +0.23 | Electron-withdrawing |

Table 1: Hammett constants for relevant substituents.[6]

These values, while derived from a different aromatic system, provide a useful approximation of the electronic influence of the methoxy and chloro groups on the pyrimidine ring. The positive σ value for chlorine confirms its electron-withdrawing character, while the negative σ for the methoxy group highlights its electron-donating ability.

Reactivity and Synthetic Applications

The electronic landscape of this compound dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chloro substituents, makes it susceptible to attack by nucleophiles.

3.1. Nucleophilic Aromatic Substitution (SNAr)

The chloro groups on the pyrimidine ring are good leaving groups and can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of this substitution is a critical consideration for synthetic chemists.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for SNAr reactions."

3.1.1. Regioselectivity of Nucleophilic Attack

In dichloropyrimidines, the position of nucleophilic attack is influenced by the electronic environment of each carbon atom bearing a chlorine. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[7] This preference can be altered by the presence of other substituents on the ring.[7]

For this compound, the situation is more complex. The electron-donating methoxy group at C4 will increase the electron density at the ortho (C5) and para (C2) positions, potentially deactivating them towards nucleophilic attack. However, the inherent reactivity of the pyrimidine ring positions also plays a crucial role. Computational studies involving LUMO and LUMO+1 analysis on substituted dichloropyrimidines have shown that the regioselectivity is highly sensitive to the nature and position of the substituents.[7]

A study on the reaction of 2,4,5-trichloropyrimidine with pyrrolidine showed that substitution occurs at the 4-position to yield 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine.[8] This suggests that even with a chloro group at the 5-position, the C4 position remains highly activated towards nucleophilic attack.

3.2. Other Synthetic Transformations

Beyond SNAr, the this compound ring can participate in a variety of other transformations, including:

-

Cross-coupling reactions: The chloro substituents can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

-

Modification of the methoxy group: The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

Experimental Protocols and Characterization

While specific experimental data for this compound is not widely available in the public domain, we can infer its properties and establish protocols based on its isomers and related compounds.

4.1. Synthesis of Dichloromethoxypyrimidines

A common route for the synthesis of dichloromethoxypyrimidines involves the chlorination of the corresponding dihydroxymethoxypyrimidine (a methoxyuracil derivative) using a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine (as a model for dichloromethoxypyrimidine synthesis) [9]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 5-methoxy-2,4-dihydroxypyrimidine (1 mole), phosphorus oxychloride (2.0 - 2.5 moles), and a suitable solvent (e.g., toluene).

-

Addition of Base: While stirring, slowly add a tertiary amine base such as N,N-dimethylaniline (1.0 - 1.5 moles).

-

Heating: Heat the reaction mixture to reflux (typically 100-160 °C) and maintain for 2-6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into crushed ice.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

4.2. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of pyrimidine derivatives.

Expected Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methoxy protons (-OCH₃) and a singlet for the proton at the C6 position. The integration ratio would be 3:1.

-

¹³C NMR: The carbon-13 NMR spectrum should display five distinct signals corresponding to the five unique carbon atoms in the molecule (one for the methoxy group and four for the pyrimidine ring).

Comparative Spectroscopic Data of 2,4-Dichloro-5-methoxypyrimidine:

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| -OCH₃ | ~3.9 |

| C6-H | ~8.3 |

| ¹³C NMR | |

| -OCH₃ | ~57 |

| C2 | ~158 |

| C4 | ~160 |

| C5 | ~110 |

| C6 | ~155 |

Table 2: Typical ¹H and ¹³C NMR chemical shifts for 2,4-dichloro-5-methoxypyrimidine in CDCl₃. These values are approximate and can vary based on the specific experimental conditions.

Conclusion and Future Outlook

The this compound ring is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The competing electronic effects of its substituents create a unique reactivity profile that can be harnessed for selective chemical modifications. While a comprehensive experimental dataset for this specific isomer is yet to be fully established in the public literature, this guide provides a solid foundation for its application by drawing on comparative data and fundamental principles of heterocyclic chemistry. As the demand for novel and diverse molecular scaffolds continues to grow, a deeper experimental exploration of the reactivity and synthetic potential of this compound is warranted.

References

- The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery - Benchchem. (URL: )

- A Comparative Reactivity Study: 4,6-Diethoxypyrimidine vs. 4,6-Dimethoxypyrimidine - Benchchem. (URL: )

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )

- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - Benchchem. (URL: )

- Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: )

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: )

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P

-

THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS - CORE. (URL: [Link])

-

Hammett equation - Wikipedia. (URL: [Link])

-

Values of some Hammett substituent constants (σ). - ResearchGate. (URL: [Link])

-

CAS No : 22536-63-6 | Product Name : 2-Chloro-4-methoxypyrimidine | Pharmaffiliates. (URL: [Link])

-

Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. CAS 5750-74-3 | 4H07-5-1G | MDL MFCD11858598 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound 95.00% | CAS: 5750-74-3 | AChemBlock [achemblock.com]

- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. rsc.org [rsc.org]

- 9. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 10. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-methoxypyrimidine is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical research. The strategic placement of its chloro and methoxy functionalities on the pyrimidine ring offers multiple reactive sites for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive review of the plausible synthetic pathways for this compound. Due to the limited direct literature on its synthesis, this guide proposes a robust and scientifically sound two-step approach, beginning with the synthesis of the key precursor, 2-chloro-4-methoxypyrimidine, followed by a regioselective chlorination at the 5-position. This document furnishes detailed experimental protocols, mechanistic discussions, and comparative data to support researchers in the effective synthesis of this valuable compound.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone in the architecture of a vast number of biologically indispensable molecules, including nucleobases, vitamins, and a plethora of pharmaceuticals. The introduction of various substituents onto the pyrimidine ring profoundly influences its physicochemical properties and biological activity. Halogenated pyrimidines, in particular, serve as crucial intermediates in the synthesis of a wide range of therapeutic agents, from anticancer drugs to antivirals and herbicides. The chlorine atoms at specific positions act as excellent leaving groups for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups.

This compound, with its distinct substitution pattern, presents a unique synthetic utility. The chlorine at the 2-position and the methoxy group at the 4-position offer differential reactivity, allowing for selective functionalization. The additional chlorine at the 5-position further expands the possibilities for molecular elaboration, making it a highly sought-after intermediate in the design of novel bioactive compounds.

This guide will delineate a logical and experimentally viable synthetic strategy for this compound, addressing the current gap in readily available synthetic literature.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence, as illustrated below. This strategy leverages established and reliable transformations in heterocyclic chemistry.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodologies and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine

The initial step focuses on the preparation of the key precursor, 2-chloro-4-methoxypyrimidine. This is achieved through the selective nucleophilic substitution of one chlorine atom in the readily available 2,4-dichloropyrimidine.

3.1.1. Reaction Scheme

Caption: Synthesis of 2-chloro-4-methoxypyrimidine from 2,4-dichloropyrimidine.

3.1.2. Mechanistic Rationale

In 2,4-dichloropyrimidine, the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is attributed to the greater electron deficiency at the C4 position, which is para to one of the ring nitrogens and ortho to the other, thus being more activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a Meisenheimer-like intermediate.

3.1.3. Detailed Experimental Protocol

-

Materials:

-

2,4-Dichloropyrimidine

-

Sodium methoxide (25 wt% solution in methanol or freshly prepared from sodium metal and anhydrous methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 2-chloro-4-methoxypyrimidine.

-

Step 2: Regioselective Chlorination of 2-Chloro-4-methoxypyrimidine

The second and final step involves the selective introduction of a chlorine atom at the 5-position of 2-chloro-4-methoxypyrimidine. This is an electrophilic aromatic substitution reaction, for which N-chlorosuccinimide (NCS) is a suitable reagent.

3.2.1. Reaction Scheme

Caption: Regioselective chlorination of 2-chloro-4-methoxypyrimidine.

3.2.2. Mechanistic Considerations

The pyrimidine ring is generally electron-deficient; however, the methoxy group at the 4-position is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is ortho to the activating methoxy group, making it the most nucleophilic site on the ring and thus susceptible to electrophilic attack by the "Cl+" equivalent provided by NCS. The reaction proceeds via a standard electrophilic aromatic substitution mechanism involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.[1][2]

3.2.3. Detailed Experimental Protocol

-

Materials:

-

2-Chloro-4-methoxypyrimidine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous acetonitrile or dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile or dichloromethane.

-

Add N-chlorosuccinimide (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time may vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

-

Data Summary and Comparison

The following table summarizes the key parameters for the proposed synthetic route. The yield and purity are expected values based on analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) | Typical Purity (%) |

| 1 | Methoxylation | 2,4-Dichloropyrimidine, Sodium methoxide | Methanol | 0 °C to RT | 80-90 | >95 |

| 2 | Chlorination | 2-Chloro-4-methoxypyrimidine, NCS | Acetonitrile | Reflux | 70-85 | >98 |

Conclusion and Future Perspectives

This technical guide outlines a scientifically robust and practical two-step synthesis for this compound. The proposed methodology relies on well-established and high-yielding reactions, providing a clear pathway for researchers to access this valuable synthetic intermediate. The first step involves a regioselective nucleophilic aromatic substitution on 2,4-dichloropyrimidine to furnish 2-chloro-4-methoxypyrimidine. The subsequent step is a regioselective electrophilic chlorination at the activated 5-position using N-chlorosuccinimide.

The availability of a reliable synthetic route to this compound will undoubtedly facilitate its broader application in drug discovery and agrochemical development. Further research could focus on the optimization of reaction conditions to improve yields and minimize waste, as well as exploring alternative chlorinating agents for the second step. The differential reactivity of the two chlorine atoms in the final product opens up numerous avenues for the synthesis of novel and diverse libraries of pyrimidine-based compounds with potential biological activities.

References

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]

-

N-Chlorosuccinimide. Wikipedia. [Link]

Sources

safety and handling precautions for 2,5-Dichloro-4-methoxypyrimidine

An In-depth Technical Guide to the Safe Handling of 2,5-Dichloro-4-methoxypyrimidine